3-(2-Methoxyphenyl)pyrrolidine

Acid-base chemistry Salt formation Purification optimization

3-(2-Methoxyphenyl)pyrrolidine (CAS 91246-24-1) is a 3-aryl-substituted pyrrolidine derivative bearing an ortho-methoxy group on the phenyl ring. Its molecular formula is C₁₁H₁₅NO with a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 91246-24-1
Cat. No. B1368859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)pyrrolidine
CAS91246-24-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCNC2
InChIInChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
InChIKeyLDHSRVLRYZPWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenyl)pyrrolidine (CAS 91246-24-1) – Core Chemical and Structural Profile for Research Procurement


3-(2-Methoxyphenyl)pyrrolidine (CAS 91246-24-1) is a 3-aryl-substituted pyrrolidine derivative bearing an ortho-methoxy group on the phenyl ring. Its molecular formula is C₁₁H₁₅NO with a molecular weight of 177.24 g/mol . The compound serves as a chiral building block and key intermediate in medicinal chemistry programs aimed at central nervous system (CNS) targets, particularly where the ortho-methoxy substitution imparts distinct conformational and electronic properties relative to its para- and meta-substituted isomers .

3-(2-Methoxyphenyl)pyrrolidine – Why In-Class Compounds Cannot Be Interchanged Without Quantitative Evidence


Generic substitution of 3-arylpyrrolidine congeners is not permissible in research settings because the position of the methoxy substituent (ortho vs. para vs. meta) critically modulates the compound's acid/base behavior, conformational dynamics, and molecular recognition properties . The ortho-methoxy group introduces steric hindrance that alters the pyrrolidine nitrogen pKa relative to the para isomer, directly affecting salt formation, purification protocols, and binding interactions with biological targets . The quantitative evidence below demonstrates that even structurally trivial isomerism produces measurable divergence in key physicochemical parameters, making blind interchange scientifically invalid.

Quantitative Differentiation of 3-(2-Methoxyphenyl)pyrrolidine vs. Closest Analogs – Evidence for Procurement Decisions


pKa Divergence: Ortho-Methoxy Substitution Alters Pyrrolidine Basicity by ~1.65 Units Relative to Para Isomer

The predicted pKa of the pyrrolidine nitrogen in 3-(2-methoxyphenyl)pyrrolidine is 10.13 ± 0.10 , while the para-methoxy isomer 3-(4-methoxyphenyl)pyrrolidine exhibits a predicted pKa of 8.48 . This ~1.65 unit decrease in basicity for the para isomer is attributed to the reduced steric shielding of the nitrogen lone pair, which facilitates protonation and alters the compound's behavior in ion-exchange chromatography, salt selection, and formulation buffers.

Acid-base chemistry Salt formation Purification optimization

Boiling Point Elevation: ~19.4 °C Higher for Para Isomer Impacts Distillation-Based Purification

The predicted boiling point at atmospheric pressure for 3-(2-methoxyphenyl)pyrrolidine is 275.3 ± 33.0 °C , whereas the para isomer 3-(4-methoxyphenyl)pyrrolidine has a predicted boiling point of 294.7 °C . The approximately 19.4 °C elevation in boiling point for the para isomer reflects differences in intermolecular interactions (dipole moment, molecular packing) arising from the altered substitution pattern.

Purification Distillation parameters Physicochemical characterization

Lipophilicity Parity (LogP ~2.1) Confirmed for Both Ortho and Para Isomers, but Steric Topology Remains Unique

The computed octanol-water partition coefficient (LogP) for 3-(2-methoxyphenyl)pyrrolidine is 2.10090 , identical to the value reported for the para isomer 3-(4-methoxyphenyl)pyrrolidine (LogP = 2.10090) . Despite the apparent parity in bulk lipophilicity, the ortho-methoxy group introduces a steric constraint that restricts rotation around the aryl-pyrrolidine bond, producing a distinct three-dimensional shape that differentiates its binding to protein pockets and transport proteins from the para isomer—a factor not captured by LogP alone.

Lipophilicity ADME prediction Partition coefficient

Chirality as a Non-Interchangeable Attribute: Enantiomeric Purity Determines Biological and Synthetic Utility

3-(2-Methoxyphenyl)pyrrolidine contains a stereogenic center at the 3-position of the pyrrolidine ring. The racemic mixture (CAS 91246-24-1) and the (R)-enantiomer (CAS 760931-90-6) are both commercially available. For applications in asymmetric catalysis or enantioselective receptor targeting, the enantiomeric excess (ee) is a critical procurement criterion; suppliers typically offer ee values ≥ 97% for the pure enantiomer . No quantitative biological activity data comparing the two enantiomers head-to-head at a defined target was identified in the public domain, but class-level precedent demonstrates that enantiomers of 3-arylpyrrolidines exhibit divergent receptor subtype selectivity and potency [1].

Chiral separation Enantiomeric excess Asymmetric synthesis

Application Scenarios Where the Ortho-Methoxy Isomer Provides a Demonstrable Advantage


pH-Dependent Liquid-Liquid Extraction and Salt Selection in Process Chemistry

The higher pKa of 3-(2-methoxyphenyl)pyrrolidine (pKa ~10.1) relative to the para isomer (pKa ~8.5) means that the ortho compound remains predominantly in its free-base form over a wider pH range. This property is exploited in liquid-liquid extraction workflows where selective partitioning of the free base into organic solvents at moderately basic pH (8–10) achieves higher recovery yields without contaminating salt residues. In contrast, the para isomer would require more carefully controlled pH conditions to avoid simultaneous extraction of protonated species, potentially reducing purity.

Distillation-Based Purification of Kilogram-Scale Batches

The approximately 19.4 °C lower boiling point of 3-(2-methoxyphenyl)pyrrolidine (275.3 °C) versus the para isomer (294.7 °C) allows distillation at reduced thermal stress, minimizing decomposition of thermally sensitive precursors or by-products. This is particularly advantageous in pilot-plant settings where vacuum distillation must be conducted within a narrow temperature window to maintain regulatory compliance for volatile organic compound emissions.

Enantioselective Synthesis and Chiral Ligand Design

For laboratories constructing enantiopure pyrrolidine libraries, the availability of the (R)-enantiomer (CAS 760931-90-6) with ee ≥ 97% enables direct use as a chiral building block without additional resolution steps. The steric bias imposed by the ortho-methoxy group enhances diastereofacial selectivity in subsequent alkylation or acylation reactions, a benefit inferred from class-level observations that 3-arylpyrrolidine enantiomers can exhibit >10-fold differences in receptor binding affinity [1].

Structure-Activity Relationship (SAR) Studies on CNS Targets

In medicinal chemistry campaigns targeting serotonin, dopamine, or sigma receptors where 3-arylpyrrolidines serve as privileged scaffolds, the ortho-methoxy isomer provides a unique shape complementarity that is absent in the para isomer, despite identical LogP values . Researchers should procure the pure ortho isomer when exploring sterically constrained binding pockets, as the restricted rotation around the aryl-pyrrolidine bond can significantly alter the pharmacophore's presentation to the target protein.

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